N,N-Diethylformamide

Description

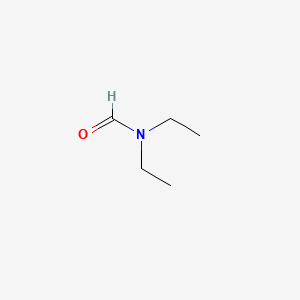

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-6(4-2)5-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAKHGWARZSWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020463 | |

| Record name | Diethylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | N,N-Diethylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-84-5 | |

| Record name | Diethylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIETHYLFORMAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4BLP8BN9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Diethylformamide: Properties, Reactivity, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylformamide (DEF) is a polar aprotic solvent with a growing range of applications in organic synthesis and industrial processes.[1] Structurally an amide, it is characterized by a formyl group double-bonded to a nitrogen atom which is, in turn, bonded to two ethyl groups. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N,N-Diethylformamide, its reactivity profile, and essential safety and handling protocols tailored for a scientific audience.

Molecular Structure and Identification

The structural representation of N,N-Diethylformamide is crucial for understanding its chemical behavior.

Caption: Molecular Structure of N,N-Diethylformamide.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of N,N-Diethylformamide is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | |

| Molecular Weight | 101.15 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Odor | Faint, amine-like or ammonia-like | [2] |

| Boiling Point | 176-177 °C | |

| Melting Point | -78 °C | |

| Density | 0.908 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.433-1.435 | |

| Flash Point | 60 °C (closed cup) | |

| Solubility | Miscible with water, acetone, benzene, alcohol, and ether. | [3] |

| CAS Number | 617-84-5 |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the identification and purity assessment of N,N-Diethylformamide.

¹H NMR Spectroscopy

The proton NMR spectrum of N,N-Diethylformamide is characterized by the signals corresponding to the ethyl and formyl protons. Due to restricted rotation around the C-N amide bond, the two ethyl groups can be magnetically inequivalent, leading to more complex splitting patterns than might be naively expected. However, at room temperature, rapid rotation often leads to a simplified spectrum.

-

Formyl Proton (CHO): A singlet is typically observed around 8.0 ppm.

-

Methylene Protons (NCH₂CH₃): A quartet is expected around 3.3 ppm, split by the adjacent methyl protons.

-

Methyl Protons (NCH₂CH₃): A triplet is expected around 1.1-1.2 ppm, split by the adjacent methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the molecular structure.

-

Carbonyl Carbon (C=O): The carbonyl carbon resonance appears downfield, typically in the range of 162-163 ppm.

-

Methylene Carbons (NCH₂CH₃): These carbons resonate around 41 and 35 ppm. The potential for inequivalence due to restricted C-N bond rotation should be considered.

-

Methyl Carbons (NCH₂CH₃): The methyl carbons give rise to signals in the upfield region, typically around 14 and 13 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of N,N-Diethylformamide displays characteristic absorption bands that are indicative of its functional groups.

-

C=O Stretch: A strong, sharp absorption band is observed in the region of 1670-1680 cm⁻¹, which is characteristic of the amide carbonyl group.[4]

-

C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl groups are observed in the region of 2850-3000 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration of the amide is typically found in the range of 1100-1300 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of N,N-Diethylformamide results in a molecular ion peak (M⁺) at m/z 101. The fragmentation pattern is characterized by the loss of alkyl fragments and cleavage adjacent to the carbonyl group. Common fragments include the loss of an ethyl group (m/z 72) and the formation of the diethylaminium ion.

Chemical Reactivity and Synthetic Applications

N,N-Diethylformamide exhibits a rich chemical reactivity, serving as both a versatile solvent and a reagent in numerous organic transformations.

Stability and Decomposition

N,N-Diethylformamide is a stable compound under normal conditions. However, at elevated temperatures (above 350 °C), it can decompose to yield carbon monoxide and diethylamine.[5] It is also susceptible to hydrolysis under strongly acidic or basic conditions.

Hydrolysis

The hydrolysis of amides, including N,N-Diethylformamide, can be catalyzed by both acids and bases, although the reaction conditions are typically harsh.[6][7]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers and elimination of diethylamine (as its ammonium salt) lead to the formation of formic acid.[7][8]

-

Base-Catalyzed Hydrolysis: Under strong basic conditions and elevated temperatures, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The reaction is driven forward by the deprotonation of the initially formed formic acid to the formate salt, which is irreversible.[6]

Caption: Generalized pathways for acid and base-catalyzed hydrolysis of N,N-Diethylformamide.

Role in the Vilsmeier-Haack Reaction

N,N-Diethylformamide is a key reagent in the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.[9][10][11][12] In this reaction, DEF reacts with a halogenating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to form the electrophilic Vilsmeier reagent, a chloroiminium salt. This reagent then undergoes electrophilic aromatic substitution with an activated aromatic ring, followed by hydrolysis to yield the corresponding aldehyde.[10][12]

The formation of the Vilsmeier reagent is a critical step. The lone pair of electrons on the nitrogen atom of N,N-Diethylformamide attacks the electrophilic phosphorus or sulfur atom of the halogenating agent. Subsequent rearrangement and elimination of a chloride ion generate the highly reactive chloroiminium species.

Sources

- 1. Diethylformamide - Wikipedia [en.wikipedia.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Dimethylformamide IR Spectrum: A Brief Overview - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 5. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

N,N-Diethylformamide synthesis from diethylamine and methyl formate

An In-depth Technical Guide to the Synthesis of N,N-Diethylformamide from Diethylamine and Methyl Formate

This guide provides a comprehensive technical overview for the synthesis of N,N-Diethylformamide (DEF), a widely used high-boiling point polar aprotic solvent in various industrial and pharmaceutical applications.[1] The focus of this document is the direct amidation reaction between diethylamine and methyl formate, a route favored for its simplicity, high conversion rate, and cost-effectiveness.[1]

This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction mechanism, process optimization, a detailed experimental protocol, and critical safety considerations.

Theoretical Foundation: The Aminolysis of Methyl Formate

The synthesis of N,N-Diethylformamide from diethylamine and methyl formate is a classic example of nucleophilic acyl substitution, specifically the aminolysis of an ester.[2] This reaction is advantageous as it can proceed efficiently under moderate conditions and often without the need for a catalyst, which simplifies the process and purification.[3][4]

Reaction: HCOOCH₃ (Methyl Formate) + HN(CH₂CH₃)₂ (Diethylamine) → HCON(CH₂CH₃)₂ (N,N-Diethylformamide) + CH₃OH (Methanol)

Mechanism: The reaction mechanism proceeds in two principal steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethylamine (a potent nucleophile) attacks the electrophilic carbonyl carbon of methyl formate. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the lone pair from the oxygen atom, leading to the expulsion of the methoxide ion (CH₃O⁻) as a leaving group. The methoxide ion then deprotonates the positively charged nitrogen atom to yield the final N,N-Diethylformamide product and the methanol by-product.

Caption: Reaction mechanism for the synthesis of N,N-Diethylformamide.

Reaction Parameters and Optimization

The efficiency and yield of the synthesis are governed by several key parameters. The reaction is typically performed as a batch process under atmospheric pressure using standard laboratory or industrial reactors.[1][5]

| Parameter | Recommended Value | Rationale & Causality |

| Molar Ratio (DEA:MF) | 1 : 1.0 to 1 : 1.3 | A slight excess of methyl formate is used to ensure the complete conversion of the more valuable diethylamine and to drive the reaction equilibrium towards the products.[1] |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome the activation energy barrier without requiring high-pressure equipment. This range allows for a controlled reaction rate and facilitates the eventual separation of the methanol by-product.[1] Continuous processes may operate at a wider range of 10-80 °C.[6] |

| Pressure | Atmospheric | A key advantage of this synthetic route is its operation under normal pressure, which negates the need for specialized high-pressure reactors, enhancing safety and reducing capital costs.[1][5] |

| Catalyst | None Required | The inherent nucleophilicity of diethylamine is sufficient for the reaction to proceed without a catalyst.[3][4] This simplifies the process by eliminating catalyst addition and removal steps, reducing cost and potential sources of contamination. While some formylation reactions can be accelerated by base catalysts, they are not necessary for this specific transformation.[7][8] |

| Reaction Time | 2 - 6 hours | The reaction time is dependent on the scale and temperature. Completion can be monitored by techniques such as Gas Chromatography (GC) to track the disappearance of diethylamine. |

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale batch synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials & Equipment:

-

Diethylamine (DEA), ≥99%

-

Methyl Formate (MF), ≥99%

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and heating mantle

-

Distillation apparatus (distillation head, condenser, receiving flasks)

-

Standard laboratory glassware

Procedure:

-

Reactor Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar. Attach a reflux condenser with a drying tube or inert gas inlet at the top.

-

Charging Reactants: In the fume hood, charge the flask with diethylamine (1.0 molar equivalent). Subsequently, add methyl formate (1.1 to 1.2 molar equivalents) to the flask.[1] The addition may be exothermic; control the rate if necessary.

-

Reaction Execution:

-

Begin stirring the mixture.

-

Heat the flask using a heating mantle to a gentle reflux (approximately 80-100 °C).

-

Maintain the reflux for 4-6 hours. The reaction progress can be monitored by withdrawing small aliquots and analyzing them via GC to confirm the consumption of diethylamine.

-

-

Work-up and Purification (Two-Stage Distillation):

-

Stage 1: Volatiles Removal: After the reaction is complete, reconfigure the apparatus for simple distillation. Heat the flask to 95-100 °C.[1] This will distill the low-boiling components, primarily the methanol by-product and any excess methyl formate. Collect this "front-end" fraction until the temperature in the distillation head begins to rise above 100 °C.

-

Stage 2: Product Distillation: Increase the heating mantle temperature to distill the desired N,N-Diethylformamide product. The boiling point of DEF is approximately 176-178 °C.[1] Collect the fraction that distills in this range. The crude product in the flask at this stage typically has a purity of 95-97%.[1]

-

-

Product Characterization: The final product should be a clear, colorless liquid. Confirm purity using GC analysis. The expected yield is typically high, often exceeding 95% based on the limiting reagent (diethylamine).

Process Workflow and Logic

The overall process is a straightforward sequence of reaction followed by purification. The critical logic is the separation of products and by-products based on their significantly different boiling points.

Caption: Experimental workflow for the synthesis and purification of DEF.

Safety and Handling Considerations

Professional diligence in safety is paramount when performing this synthesis. Both reactants and the final product present hazards that must be properly managed.[9]

-

Hazard Overview:

-

Flammability: Methyl formate is highly flammable. N,N-Diethylformamide is a flammable liquid and vapor.[9][10] Keep all substances away from heat, sparks, open flames, and hot surfaces.[11] Use explosion-proof electrical and ventilating equipment.[9]

-

Irritation: N,N-Diethylformamide is irritating to the eyes, respiratory system, and skin.[9][10]

-

Inhalation: Inhalation of vapors may cause respiratory irritation.[10] Operations must be conducted in a well-ventilated area or a fume hood.[11]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Avoid allowing wet clothing to remain in contact with skin.[10]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[11]

-

-

Handling and Storage:

Conclusion

The synthesis of N,N-Diethylformamide via the aminolysis of methyl formate with diethylamine is a robust, efficient, and industrially viable method. Its primary advantages lie in the use of inexpensive raw materials, operation at atmospheric pressure, and the absence of a required catalyst.[1] The straightforward purification by fractional distillation makes it an attractive process for producing high-purity DEF suitable for demanding applications in research and industry. Adherence to optimized reaction parameters and strict safety protocols, as outlined in this guide, is essential for a successful and safe synthesis.

References

- Wang, C. (2013). Preparation method of N,-N-diethyl-formamide.

-

Ni, Y., et al. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ACS Catalysis. [Link]

-

Stiles, M. (2015). Formylation of Amines. MDPI. [Link]

-

Val C, et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

-

Ni, Y., et al. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. Figshare. [Link]

-

Wikipedia. (n.d.). Diethylformamide. Retrieved from [Link]

- Hinner, E. R., & Ostman, C. E. (2004). Dimethylformamide synthesis via reactive distillation of methyl formate and dimethylamine.

-

ResearchGate. (n.d.). Examples of catalytic Aminolysis of esters. [Link]

- Hinner, E. R., & Ostman, C. E. (2004). Dimethylformamide synthesis via reactive distillation of methyl formate and dimethylamine.

-

Ataman Kimya. (n.d.). N,N-DIETHYLFORMAMIDE. Retrieved from [Link]

-

Deutsch, J., et al. (2009). Catalytic reaction of methyl formate with amines to formamides. ResearchGate. [Link]

- Liu, Z., et al. (2014). Preparation method of continuous production of diethylformamide.

- Klibanov, A. M., & Ayyad, S. N. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds.

-

Taylor & Francis. (n.d.). Diethylformamide – Knowledge and References. [Link]

-

Stiles, M. (2015). Formylation of Amines. National Institutes of Health. [Link]

Sources

- 1. CN103012183A - Preparation method of N,-N-diethyl-formamide - Google Patents [patents.google.com]

- 2. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]

- 3. US6723877B1 - Dimethylformamide synthesis via reactive distillation of methyl formate and dimethylamine - Google Patents [patents.google.com]

- 4. EP1489067A1 - Dimethylformamide synthesis via reactive distillation of methyl formate and dimethylamine - Google Patents [patents.google.com]

- 5. Diethylformamide - Wikipedia [en.wikipedia.org]

- 6. CN103922957A - Preparation method of continuous production of diethylformamide - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to N,N-Diethylformamide (CAS 617-84-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Versatility of N,N-Diethylformamide

N,N-Diethylformamide (DEF) is a polar aprotic solvent that has established itself as a cornerstone in various chemical and industrial applications.[1] With the chemical formula HCON(C₂H₅)₂, this clear, colorless to pale yellow liquid is characterized by a faint, amine-like odor.[2] Its utility stems from an excellent ability to dissolve a wide array of both organic and inorganic compounds, making it an invaluable medium for complex chemical reactions.[1][3] In the pharmaceutical and agrochemical industries, DEF serves not only as a high-boiling point solvent but also as a crucial reagent and intermediate in the synthesis of complex molecules.[4] This guide offers a comprehensive overview of its technical data, applications, and handling protocols, providing the necessary insights for its safe and effective use in a laboratory and manufacturing setting.

Section 1: Core Physicochemical Properties

The efficacy and applicability of a solvent are dictated by its physical and chemical properties. DEF's high boiling point allows for its use in reactions that require significant thermal energy, while its miscibility with a broad range of other solvents provides flexibility in designing reaction media.[1]

Table 1: Physicochemical Data for N,N-Diethylformamide

| Property | Value | Source(s) |

| CAS Number | 617-84-5 | [5] |

| Molecular Formula | C₅H₁₁NO | [6] |

| Molecular Weight | 101.15 g/mol | [6][7] |

| Appearance | Clear, colorless to pale yellow liquid | [8] |

| Odor | Faint, ammonia- or amine-like | [1] |

| Density | 0.908 g/mL at 25 °C | [1][8] |

| Boiling Point | 176 - 177 °C | [8][9] |

| Melting Point | -78 °C | [10] |

| Flash Point | 60 °C (140 °F) | [11] |

| Refractive Index | n20/D 1.434 | [1][8] |

| Solubility | Miscible with water, alcohol, ether, acetone, and benzene.[1][3] |

Section 2: Spectroscopic Profile

Analytical characterization is fundamental for verifying the identity and purity of a reagent. For N,N-Diethylformamide, standard spectroscopic methods are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural confirmation.[12][13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming its identity.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks corresponding to its functional groups, notably the carbonyl (C=O) stretch of the amide.[7]

For detailed spectra and data, researchers are encouraged to consult authoritative databases such as the NIST Chemistry WebBook.[7][14]

Section 3: Key Applications in Research and Industry

DEF's unique solvent properties make it a versatile tool across numerous fields. Its polar aprotic nature is particularly useful for accelerating reaction rates in nucleophilic substitutions.

Caption: Key Application Areas of N,N-Diethylformamide.

-

Pharmaceutical and Agrochemical Synthesis: DEF is a preferred solvent and reagent for producing active pharmaceutical ingredients (APIs) and pesticides.[4] Its ability to dissolve complex organic molecules facilitates multi-step syntheses.[4]

-

Polymer Industry: It is an excellent solvent for a variety of polymers, including polyurethanes, polyimides, and polyacrylonitrile.[1][15] This makes it essential for manufacturing synthetic leather, high-performance fibers, and industrial coatings.[15]

-

Metal-Organic Frameworks (MOFs): Researchers utilize DEF as a solvent in the solvothermal synthesis of MOFs and other porous materials, such as cubic-shaped ZnO particles.[8][16]

-

Organic Synthesis Intermediate: Beyond its role as a solvent, DEF participates directly in reactions. A notable example is its condensation with aromatic o-aminonitriles to form quinazoline-2,4(1H,3H)-diones, a valuable heterocyclic scaffold.[16]

-

Industrial Applications: In the petrochemical industry, it can be used as a gas absorbent. It is also employed as a cleaning solvent for electronic circuit boards and in the formulation of insect repellents.[15]

Section 4: Experimental Protocol: Synthesis of Quinazoline-2,4(1H,3H)-diones

This protocol describes a general procedure for the synthesis of a quinazoline-2,4(1H,3H)-dione via the condensation of an aromatic o-aminonitrile with N,N-Diethylformamide, a reaction where DEF serves as both reactant and solvent.[16]

Causality: This reaction leverages DEF's high boiling point to achieve the necessary reaction temperature. Zinc chloride acts as a Lewis acid catalyst to activate the nitrile group towards intramolecular cyclization. The sealed reactor is crucial for preventing the evaporation of reactants at high temperatures.

Caption: Workflow for Quinazoline-2,4(1H,3H)-dione Synthesis.

Methodology:

-

Reactor Charging: In a suitable sealed pressure vessel, combine the aromatic o-aminonitrile (1.0 eq), a catalytic amount of anhydrous zinc chloride (ZnCl₂, e.g., 5 mol%), and an excess of N,N-Diethylformamide.[16]

-

Reaction Conditions: Seal the reactor and heat the mixture to 190-200 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Cooling and Isolation: Once complete, cool the reaction vessel to room temperature. Carefully vent any residual pressure. Pour the reaction mixture into cold water to precipitate the crude product.

-

Filtration: Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a cold non-polar solvent (e.g., hexane) to remove residual impurities.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure quinazoline-2,4(1H,3H)-dione.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (NMR, MS, melting point).

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, adherence to rigorous safety protocols is non-negotiable. N,N-Diethylformamide is a hazardous chemical that requires careful management.[2][5]

Trustworthiness Through Self-Validating Systems: A safe laboratory environment is a self-validating system. This means engineering controls, personal protective equipment (PPE), and standard operating procedures (SOPs) must work in concert to minimize exposure risk. Regular safety audits and training should be conducted to ensure compliance and awareness.

Hazard Identification:

-

Flammability: DEF is a flammable liquid and vapor (Category 3).[5][17][18] Vapors can form explosive mixtures with air at elevated temperatures.[19]

-

Health Hazards: It causes serious eye irritation (Category 2) and skin irritation (Category 2).[5][17][18] Inhalation may cause respiratory tract irritation.[5][19] It is also noted as a hepatotoxic (liver-damaging) solvent.[8]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Always handle DEF in a well-ventilated area, preferably within a chemical fume hood.[17][20]

-

PPE: Wear appropriate personal protective equipment, including chemical safety goggles or a face shield, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[5] An approved respirator may be necessary if exposure limits are exceeded.[2]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[5][19] Use non-sparking tools and explosion-proof electrical equipment.[5][17]

-

Static Discharge: Take precautionary measures against static discharges by grounding and bonding containers and equipment.[17][19]

Storage and Disposal:

-

Storage Conditions: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][11] Keep containers tightly closed to prevent moisture contamination and vapor leakage.[17] It is recommended to store below +30°C.[8]

-

Spill Management: In case of a spill, remove all ignition sources. Contain the spillage with a non-combustible absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[20]

References

-

N,N-DIETHYLFORMAMIDE - Ataman Kimya. [Link]

-

617-84-5(N,N-Diethylformamide) | Kuujia.com. [Link]

-

Material Safety Data Sheet - N,N-Diethylformamide, 99% - Cole-Parmer. [Link]

-

N,N-diethylformamide - Solubility of Things. [Link]

-

GHS 11 (Rev.11) SDS Word 下载 CAS: 617-84-5 Name: N,N-diethylformamide - XiXisys. [Link]

-

N,N-Diethylformamide 617-84-5 - shandong look chemical. [Link]

-

Cas 617-84-5,N,N-Diethylformamide | lookchem. [Link]

-

SAFETY DATA SHEET. [Link]

-

Chemical Properties of Formamide, N,N-diethyl- (CAS 617-84-5) - Cheméo. [Link]

-

99.7% N,N-Diethyl formamide(DEF) CAS 617-84-5 - Theorem Chemical. [Link]

-

N N Diethylformamide Market Report | Global Forecast From 2025 To 2033 - Dataintelo. [Link]

-

Formamide, N,N-diethyl- - the NIST WebBook. [Link]

-

Formamide, N,N-diethyl- - the NIST WebBook. [Link]

Sources

- 1. 617-84-5(N,N-Diethylformamide) | Kuujia.com [kuujia.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. dataintelo.com [dataintelo.com]

- 5. fishersci.com [fishersci.com]

- 6. N,N-Diethylformamide, 99% | Fisher Scientific [fishersci.ca]

- 7. Formamide, N,N-diethyl- [webbook.nist.gov]

- 8. N,N-Diethylformamide | 617-84-5 [chemicalbook.com]

- 9. 617-84-5 | CAS DataBase [m.chemicalbook.com]

- 10. China 99.7% N,N-Diethyl formamide(DEF) CAS 617-84-5 factory and suppliers | Theorem [theoremchem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. N,N-Diethylformamide(617-84-5) 1H NMR spectrum [chemicalbook.com]

- 13. 617-84-5|N,N-Diethylformamide|BLD Pharm [bldpharm.com]

- 14. Formamide, N,N-diethyl- [webbook.nist.gov]

- 15. longchangchemical.com [longchangchemical.com]

- 16. N,N-二乙基甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 617-84-5 Name: N,N-diethylformamide [xixisys.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to N,N-Diethylformamide as a Polar Aprotic Solvent in Organic Reactions

Executive Summary

N,N-Diethylformamide (DEF) is a polar aprotic solvent that, while structurally similar to the ubiquitous N,N-Dimethylformamide (DMF), offers a distinct set of physical and chemical properties.[1][2] Its higher boiling point, unique solvency characteristics, and subtly different electronic profile make it a valuable, and often superior, alternative in a range of organic reactions.[3] This guide provides an in-depth analysis of DEF, elucidating the causal relationships between its properties and its function in key synthetic transformations. We will explore its role in classic named reactions, nucleophilic substitutions, and polymer chemistry, providing field-proven protocols and mechanistic insights to empower researchers, scientists, and drug development professionals to leverage DEF effectively in their work.

Fundamental Physicochemical Properties: The Basis for Application

The choice of a solvent is a critical parameter that dictates reaction kinetics, selectivity, and yield. DEF's utility stems from its specific combination of physical properties, which distinguish it from other common polar aprotic solvents.

Comparative Data Analysis

A direct comparison reveals the nuanced advantages DEF can offer. Its elevated boiling point is immediately apparent, enabling reactions to be conducted at higher temperatures, which is often necessary to overcome activation energy barriers for less reactive substrates.[3]

| Property | N,N-Diethylformamide (DEF) | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) |

| Formula | HCON(C₂H₅)₂ | HCON(CH₃)₂ | CH₃CON(CH₃)₂ |

| CAS Number | 617-84-5 | 68-12-2 | 127-19-5 |

| Molar Mass | 101.15 g/mol | 73.09 g/mol | 87.12 g/mol |

| Boiling Point | 176-177 °C[4][5] | 153 °C | 165 °C |

| Density | 0.908 g/mL at 25 °C[4][5] | 0.944 g/mL at 25 °C | 0.937 g/mL at 25 °C |

| Dielectric Constant | 29.02[5] | 38.3 | 37.8 |

| Miscibility | Miscible with water, acetone, benzene, alcohol, ether.[1][4][5][6] | Miscible with water and most organic liquids.[7][8] | Miscible with water, ethers, esters, ketones, and aromatics. |

Causality Insight: The ethyl groups in DEF, being larger and slightly more electron-donating than the methyl groups in DMF, contribute to its higher boiling point and different density. While its dielectric constant is lower than DMF's, it remains sufficiently high to dissolve a wide range of polar and non-polar compounds, making it a versatile solvent.[1]

Core Applications in Organic Synthesis

DEF is not merely a high-boiling-point substitute for DMF; its unique properties can be strategically employed to enhance specific transformations.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone method for formylating electron-rich aromatic and heteroaromatic compounds.[9][10] The reaction relies on the formation of the "Vilsmeier reagent," an electrophilic chloroiminium ion, from a substituted amide and a halogenating agent like phosphoryl chloride (POCl₃).[9][11]

Mechanistic Role of DEF: When DEF is used in place of DMF, it reacts with POCl₃ to form the corresponding diethyl-substituted Vilsmeier reagent.

Diagram: Formation of the Vilsmeier Reagent from DEF

Caption: DEF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.

Expertise & Experience: The choice to use DEF in a Vilsmeier-Haack reaction is often driven by the need for higher reaction temperatures to formylate deactivated or sterically hindered substrates. The slightly different steric and electronic nature of the diethyl-substituted reagent can also influence regioselectivity in complex systems.

Trustworthy Protocol: Formylation of a Substituted Indole

-

Reagent Preparation (Inert Atmosphere): To a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-Diethylformamide (DEF) (5.0 eq.). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) (1.5 eq.) dropwise to the cooled DEF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. A viscous, pale-yellow complex should form.[12] Allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Substrate Addition: Dissolve the substituted indole (1.0 eq.) in DEF and add it dropwise to the pre-formed Vilsmeier reagent.

-

Reaction: Remove the ice bath and heat the reaction mixture to 80-100 °C. The higher boiling point of DEF allows for this elevated temperature safely. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). The solution will darken, indicating reaction progress.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (10 g per 1 g of indole) with vigorous stirring.

-

Neutralization & Isolation: Neutralize the acidic aqueous solution to pH 7-8 using a 30% NaOH solution while keeping the mixture cool in an ice bath. The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Nucleophilic Substitution Reactions

DEF is an excellent solvent for nucleophilic substitution (Sₙ2 and SₙAr) reactions.[13] Like other polar aprotic solvents, it can solvate cations well while leaving anions relatively "bare," thereby increasing their nucleophilicity and accelerating reaction rates.[7]

Diagram: Solvent Effect in an Sₙ2 Reaction

Caption: DEF solvates cations, leaving anions highly reactive for Sₙ2 attack.

Causality Insight: The higher boiling point of DEF is advantageous for substitutions involving unreactive alkyl or aryl halides that require significant thermal energy. For instance, in the synthesis of aromatic ethers (a Williamson-type synthesis) from phenols and unactivated aryl halides, DEF allows for sustained high temperatures that are often unattainable with DMF or acetonitrile without using a sealed pressure vessel.

Polymer Chemistry and Material Science

DEF serves as a high-performance solvent for a variety of polymers, including polyacrylonitrile and polyamides. Its strong solvating power and high boiling point are beneficial for:

-

Polymer Synthesis: Maintaining reactants in a homogeneous phase at elevated temperatures.

-

Fiber Spinning: Dissolving polymers to create solutions for wet or dry spinning processes.

-

Film Casting: Creating uniform polymer films by controlled solvent evaporation.

-

Metal-Organic Frameworks (MOFs): DEF is frequently used in the solvothermal synthesis of MOFs, where it acts as both a solvent and sometimes as a template or precursor for amine species upon partial decomposition.[14]

Practical Considerations: Purification and Safe Handling

The utility of any solvent is contingent on its purity and the user's ability to handle it safely.

Solvent Purification

For moisture-sensitive reactions, commercial-grade DEF may require drying. While methods for DMF are well-documented, they are generally applicable to DEF.

-

Standard Drying: Stirring over activated 4Å molecular sieves overnight, followed by distillation under reduced pressure, is sufficient for most applications.[15]

-

Rigorous Drying: For highly sensitive applications, drying with calcium hydride (CaH₂) followed by vacuum distillation can be employed. Caution: Do not reflux amides like DEF or DMF with CaH₂ for extended periods, as this can cause decomposition.[15] A safer, more efficient method involves standing with powdered BaO followed by distillation.[15]

Safety and Handling

N,N-Diethylformamide requires careful handling in a well-ventilated area, preferably within a chemical fume hood.

-

Hazards: DEF is flammable and irritating to the eyes, respiratory system, and skin.[4][16] It is also hepatotoxic (can cause liver damage) with prolonged exposure.[5]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., butyl rubber), and eye/face protection.[4][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents.[4][16][17][18]

-

Spill & Disposal: In case of a spill, remove all ignition sources and absorb with an inert material (e.g., sand, vermiculite).[16] Dispose of contents/container in accordance with local, state, and federal regulations.[18]

Conclusion

N,N-Diethylformamide is more than a simple analogue of DMF. It is a specialized polar aprotic solvent whose distinct physicochemical properties, particularly its high boiling point and robust solvating power, provide critical advantages in specific synthetic contexts. By understanding the causal links between its structure and function, researchers can strategically select DEF to drive challenging reactions, improve yields, and access chemical space that might be difficult to reach with more conventional solvents. From high-temperature Vilsmeier-Haack formylations to demanding nucleophilic substitutions and the synthesis of advanced materials, DEF is an indispensable tool in the modern organic synthesis laboratory.

References

- Ataman Kimya. (n.d.). N,N-DIETHYLFORMAMIDE.

- Solubility of Things. (n.d.). N,N-diethylformamide.

- LookChem. (n.d.). Purification of N,N-Dimethylformamide (DMF). Chempedia.

- Moe, N. S. (1967). The Purification of N,N-Dimethyl- formamide and Acetonitrile for. Polarographic Use. Acta Chem. Scand., 21, 1389.

- ChemBK. (2024, April 9). N,N-Diethylformamide.

- ChemicalBook. (2025, September 25). N,N-Diethylformamide | 617-84-5.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide.

- Sigma-Aldrich. (n.d.). N,N-Diethylformamide 99% 617-84-5.

- Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide.

- Santa Cruz Biotechnology. (n.d.). N,N-Diethylformamide.

- ECHEMI. (n.d.). Diethylformamide SDS, 617-84-5 Safety Data Sheets.

- (n.d.). The Essential Role of N,N-Diethylformamide in Modern Chemical Synthesis.

- University of York. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem.

- Fisher Scientific. (n.d.). N,N-Diethylformamide, 99%.

- Shanghai Promaterial Industry Co., Ltd. (n.d.). N,N-Diethylformamide.

- ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Pentafluorophenyl Aminated Perylene Diimide system with N,N‐Dimethylformamide.

- FooDB. (2010, April 8). Showing Compound N,N-Dimethylformamide (FDB004724).

- Benchchem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.

- International Chemical Safety Cards (ICSCs). (2014, April). ICSC 0457 - N,N-DIMETHYLFORMAMIDE.

- Al-Zoubi, W. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC - NIH.

- (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Taylor & Francis. (n.d.). Diethylformamide – Knowledge and References.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Organic Syntheses Procedure. (n.d.). p. 331.

- (2024, July 29). Understanding the Difference: Is Formamide the Same as Dimethylformamide?.

- Amato, G., et al. (2001). Oxidation of N,N-dimethylformamide and N,N-diethylformamide by human liver microsomes and human recombinant P450s. Toxicology letters, 124(1-3), 11-19.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. N N-Dimethylformamide Site [hangdachem.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. N,N-Diethylformamide | 617-84-5 [chemicalbook.com]

- 6. N,N-Diethylformamide, 99% | Fisher Scientific [fishersci.ca]

- 7. Showing Compound N,N-Dimethylformamide (FDB004724) - FooDB [foodb.ca]

- 8. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Purification of N,N-Dimethylformamide (DMF) - Chempedia - LookChem [lookchem.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. echemi.com [echemi.com]

- 18. chemos.de [chemos.de]

An In-depth Technical Guide to the Safe Handling of N,N-Diethylformamide (DEF) in a Laboratory Setting

Preamble: A Proactive Approach to Safety with N,N-Diethylformamide

N,N-Diethylformamide (CAS No. 617-84-5), hereafter referred to as DEF, is a valuable and versatile polar aprotic solvent utilized in numerous applications, from the synthesis of metal-organic frameworks to its use as a reaction medium in drug development.[1] Its favorable properties, including miscibility with water and many organic solvents, make it a powerful tool in the modern laboratory.[1][2] However, its utility is matched by a distinct hazard profile that demands a comprehensive and proactive safety strategy. This guide moves beyond mere compliance, aiming to instill a deep, science-backed understanding of the risks associated with DEF and to provide robust, field-proven protocols for its safe management. As scientists, our commitment to discovery must be built upon an unwavering foundation of safety for ourselves, our colleagues, and our environment.

The Chemico-Hazard Profile of N,N-Diethylformamide

A thorough understanding of a chemical's intrinsic properties is the bedrock of any effective safety protocol. The primary hazards of DEF stem from its flammability and its toxicological profile upon exposure.

Physicochemical Properties & Physical Hazards

DEF is a clear, colorless to slightly yellow liquid with a characteristic amine-like odor.[2] Its physical properties are critical to understanding how it behaves in a laboratory environment, particularly concerning fire risk. Vapors are heavier than air and can travel to a distant ignition source.[3]

| Property | Value | Significance for Safety |

| CAS Number | 617-84-5 | Unique identifier for substance verification.[3] |

| Molecular Formula | C₅H₁₁NO | Basic chemical identity. |

| Boiling Point | 176-177 °C (349-351 °F) | High boiling point, but inhalation hazard increases with temperature.[1][2] |

| Flash Point | 60 °C (140 °F) | Classified as a flammable liquid; vapors can ignite below the boiling point.[4] |

| Vapor Density | >1 (Air = 1) | Vapors are heavier than air, can accumulate in low-lying areas, and may travel to ignition sources.[3] |

| Solubility | Miscible with water, acetone, benzene, alcohol, ether. | Spills can be diluted with water, but this may also spread contamination.[1] |

The primary physical hazard is flammability.[5] DEF is a combustible liquid and its vapor can form explosive mixtures with air.[3][6] It is crucial to prevent the accumulation of vapors and to eliminate all potential ignition sources from the handling area.

Toxicological Profile & Health Hazards

DEF presents significant health risks through multiple exposure routes: inhalation, skin absorption, and eye contact.[2] The liver is a primary target organ for toxicity.[1]

-

Acute Effects :

-

Inhalation : May cause respiratory tract irritation.[2][5] Symptoms can include coughing and difficult breathing.[2]

-

Skin Contact : Causes skin irritation.[3][5] More significantly, DEF can be absorbed through the skin, leading to systemic effects.[2] Pre-existing skin conditions like dermatitis may be exacerbated.[2] Open cuts or abrasions provide a direct route for entry into the bloodstream.[2]

-

Eye Contact : Causes serious eye irritation and potential damage.[2][3][5] Immediate and thorough irrigation is critical upon exposure.[2]

-

Ingestion : While not a primary route of exposure in a lab setting, it may be harmful if swallowed.[3]

-

-

Chronic Effects :

-

Hepatotoxicity : DEF is identified as a hepatotoxic (liver-damaging) solvent.[1] While much of the extensive literature focuses on its close analog N,N-Dimethylformamide (DMF), the structural similarity suggests a cautious approach.[7][8] Chronic exposure to related compounds has been shown to cause cumulative liver damage.[2][9]

-

Systemic Effects : Limited evidence suggests that long-term or repeated occupational exposure may lead to cumulative health effects impacting organs or biochemical systems.[2]

-

The Hierarchy of Controls: A Self-Validating System for Risk Mitigation

The most effective safety programs are not reliant on a single piece of equipment but employ a multi-layered, systematic approach to risk reduction known as the Hierarchy of Controls. This framework prioritizes strategies that are inherently more reliable and less dependent on human behavior.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

-

Elimination/Substitution : The most effective control is to remove the hazard entirely. Can a less hazardous solvent, like dimethyl sulfoxide (DMSO) in some reactions, be used?[10] This should always be the first consideration during experimental design.

-

Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard.

-

Chemical Fume Hood : All handling of DEF must be conducted in a properly functioning chemical fume hood to minimize vapor inhalation.[11]

-

Ventilation : Ensure the laboratory has adequate general ventilation.[12] Ventilation equipment in areas where DEF is used or stored should be explosion-resistant.[2]

-

Safety Showers & Eyewash Stations : These must be readily accessible and tested regularly.[4]

-

-

Administrative Controls : These are work policies and procedures that reduce exposure.

-

Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed, lab-specific SOP for working with DEF.[10]

-

Designated Areas : Clearly mark areas where DEF is stored and handled.[10]

-

Training : Ensure all personnel are trained on the hazards of DEF, the specific SOPs, and emergency procedures.

-

-

Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with the controls above, not as a replacement.

Standard Operating Protocol: Handling N,N-Diethylformamide

This protocol outlines the essential steps for the safe use of DEF. It is a self-validating system; if any step cannot be completed, work should not proceed.

Required Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent contact and absorption.

| PPE Type | Specification & Rationale |

| Eye/Face Protection | Chemical splash goggles are mandatory.[4] For larger volumes or splash risks, use a full face shield in addition to goggles.[10] |

| Hand Protection | Wear chemical protective gloves. Materials like PVC may be suitable, but always consult the glove manufacturer's resistance chart for breakthrough times specific to DEF.[2] Double-gloving can provide additional protection. Discard gloves immediately if contamination is suspected.[13] |

| Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes are required.[10] For large-scale work, a PVC or similar chemical-resistant apron is recommended.[2] |

| Respiratory Protection | Not typically required when work is performed within a certified chemical fume hood.[4] If exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary; this requires prior clearance and fit-testing.[3][4] |

Step-by-Step Handling Procedure

Caption: A systematic workflow for safely handling DEF in the lab.

-

Preparation : Before handling, review this guide, the Safety Data Sheet (SDS), and your lab-specific SOP.[13] Ensure the fume hood is certified and functioning correctly. Clear the workspace of unnecessary items and all ignition sources.[10]

-

Don PPE : Put on all required PPE as specified in section 3.1.

-

Dispensing : Conduct all transfers of DEF inside a chemical fume hood.[11] For transfers between metal containers, ground and bond the containers to prevent static electricity buildup, which can be an ignition source.[14] Use non-sparking tools for opening and closing containers.[12]

-

During Use : Keep containers of DEF tightly closed when not in active use to minimize vapor release.[12][14]

-

Storage : Store DEF in a cool, dry, well-ventilated area designated for flammable liquids.[3][12] Keep containers tightly closed and upright to prevent leakage.[10] Store away from incompatible materials, especially strong oxidizing agents, nitrates, and halogens.[2][3]

-

End of Work : Decontaminate all surfaces and equipment. Remove PPE carefully to avoid contaminating yourself, washing hands thoroughly with soap and water afterward.

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency is critical to minimizing harm.

Spill Response

Caption: Decision-making workflow for responding to a DEF spill.

-

Minor Spill (inside a fume hood) :

-

Alert nearby personnel and ensure all ignition sources are removed.[2]

-

Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[4]

-

Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[14]

-

Clean the spill area thoroughly.

-

-

Major Spill (outside a fume hood or large volume) :

Fire Response

-

In case of a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[2][14] Do not use halogenated extinguishing agents. [2]

-

For a larger fire, or if the fire is not immediately extinguished, evacuate the area, activate the fire alarm, and call emergency services.

-

Use a water spray to cool fire-exposed containers to prevent them from exploding.[6]

First Aid & Exposure Response

Immediate action is required following any exposure.

-

Eye Contact : Immediately flush the eyes with copious amounts of fresh running water for at least 15 minutes, holding the eyelids open.[2][14] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact : Immediately remove all contaminated clothing, including footwear.[2] Flush the affected skin and hair with running water and soap for at least 15 minutes.[2] Seek medical attention if irritation persists.

-

Inhalation : Remove the individual from the contaminated area to fresh air.[14] Keep them warm and at rest.[2] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[14]

-

Ingestion : Rinse the mouth with water. Do not induce vomiting.[14] Seek immediate medical attention.[14]

Waste Management and Disposal

DEF and any materials contaminated with it (e.g., absorbent pads, gloves) must be treated as hazardous waste.[2][6]

-

Collection : Collect all DEF waste in a designated, properly labeled, and sealed container.[14] Do not mix with incompatible waste streams.

-

Storage : Store waste containers in a designated satellite accumulation area, away from ignition sources.

-

Disposal : All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.[2][6] Never dispose of DEF down the drain.[2]

References

-

N,N-Diethylformamide Material Safety Data Sheet . Santa Cruz Biotechnology.

-

N,N-DIETHYLFORMAMIDE Safety Information . Ataman Kimya.

-

N,N-Dimethylformamide - Hazardous Substance Fact Sheet . New Jersey Department of Health.

-

NTP Technical Report on the Toxicity Studies of N,N-Dimethylformamide . National Toxicology Program.

-

N,N-Diethylformamide Safety Data Sheet . Sigma-Aldrich.

-

N,N-Diethylformamide Safety Data Sheet . Fisher Scientific.

-

N,N-dimethylformamide Safety Data Sheet . Chemos GmbH & Co. KG.

-

N,N-diethylformamide Safety Data Sheet . XiXisys.

-

N,N-Diethylformamide Safety Data Sheet (EU) . Fisher Scientific.

-

N,N-diethylformamide GHS Safety Data Sheet . ECHEMI.

-

N,N-Diethylformamide, 99% Material Safety Data Sheet . Cole-Parmer.

-

SOP for the safe use of N,N-Dimethylformamide (DMF) . LSU Health Shreveport.

-

N,N-Dimethylformamide Hazard Summary . U.S. Environmental Protection Agency (EPA).

-

Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF) . The University of Chicago.

-

N,N-Dimethylformamide Safety Data Sheet . Carl ROTH.

-

The potential health risks of N,N-dimethylformamide: An updated review . PubMed.

-

The potential health risks of N,N-dimethylformamide: An updated review . ResearchGate.

-

N,N-Diethylformamide Properties and Uses . ChemicalBook.

-

Safe Disposal of N,N-dimethylformamide Hydrochloride: A Procedural Guide . Benchchem.

-

Essential Safety and Handling Guide for N,N-Dimethylformamide (DMF) . Benchchem.

-

Concise International Chemical Assessment Document 31: N,N-DIMETHYLFORMAMIDE . INCHEM.

-

N,N-Diethylformamide Safety Data Sheet . BLD Pharmatech.

-

DIMETHYLFORMAMIDE Occupational Safety and Health Administration . OSHA.

Sources

- 1. N,N-Diethylformamide | 617-84-5 [chemicalbook.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.dk [fishersci.dk]

- 7. The potential health risks of N,N-dimethylformamide: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. lsuhsc.edu [lsuhsc.edu]

- 11. benchchem.com [benchchem.com]

- 12. chemos.de [chemos.de]

- 13. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 617-84-5 Name: N,N-diethylformamide [xixisys.com]

N,N-Diethylformamide role as a reagent in organic synthesis

An In-depth Technical Guide to the Role of N,N-Diethylformamide in Organic Synthesis

Abstract

N,N-Diethylformamide (DEF), a polar aprotic solvent, serves as a versatile and often crucial reagent in modern organic synthesis. While structurally similar to the more ubiquitous N,N-Dimethylformamide (DMF), the presence of ethyl groups imparts distinct reactivity and physical properties that are advantageous in specific applications. This guide provides an in-depth exploration of DEF's primary roles as a reagent, moving beyond its function as a simple solvent. We will dissect its application as a formylating agent in the Vilsmeier-Haack reaction, its utility in the construction of complex heterocyclic systems, and its function as a specialized high-boiling point medium for synthesizing advanced materials like metal-organic frameworks (MOFs). This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed reaction mechanisms, and validated experimental protocols to leverage the full potential of N,N-Diethylformamide.

Introduction: Beyond a Solvent

N,N-Diethylformamide (C₅H₁₁NO, CAS No. 617-84-5) is a colorless to pale yellow liquid characterized by a high boiling point (176-177 °C) and miscibility with water and most organic solvents.[1][2] Structurally, it is a derivative of formamide with two ethyl groups on the nitrogen atom.[2] While it shares many properties with DMF, its higher boiling point and the increased steric bulk of the ethyl groups can influence reaction kinetics, selectivity, and product outcomes.

The utility of DEF in synthesis is multifaceted; it can act as:

-

A reagent , providing a formyl group (-CHO) or other molecular fragments.

-

A specialized solvent , enabling reactions at elevated temperatures and dissolving a wide range of polymers and inorganic compounds.[3][4]

-

A reaction modulator or template , particularly in the synthesis of materials like MOFs.[5]

This guide focuses primarily on its role as a direct participant in chemical transformations, providing the mechanistic rationale and practical knowledge required for its effective application.

The Cornerstone Application: Formylation via the Vilsmeier-Haack Reaction

The most prominent role of DEF as a reagent is in the Vilsmeier-Haack reaction, a powerful method for introducing a formyl group onto electron-rich aromatic and heterocyclic substrates.[6][7] The reaction proceeds by activating DEF with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent.

Mechanism of Action

The reaction is a two-part process: formation of the electrophile followed by electrophilic substitution.

-

Formation of the Vilsmeier Reagent: DEF, a Lewis base, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade involving the elimination of a chloride ion and rearrangement generates the highly electrophilic N,N-diethyl-α-chloroiminium ion, known as the Vilsmeier reagent.

-

Electrophilic Attack and Hydrolysis: The electron-rich aromatic substrate attacks the carbon of the Vilsmeier reagent. Aromatization is restored by the loss of a proton. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aryl aldehyde.

The Vilsmeier reagent derived from DEF is a relatively weak electrophile compared to acylium ions used in Friedel-Crafts acylation.[6] Consequently, this reaction is most effective for highly activated substrates such as anilines, phenols, indoles, and pyrroles.[6][7]

Caption: Mechanism of the Vilsmeier-Haack formylation using DEF and POCl₃.

Field-Proven Experimental Protocol: Formylation of Indole

This protocol describes a representative Vilsmeier-Haack reaction for the synthesis of Indole-3-carboxaldehyde.

Materials:

-

N,N-Diethylformamide (DEF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Indole

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate solution, saturated

-

Ice bath

Procedure:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool 1.2 equivalents of anhydrous DEF in anhydrous DCM to 0 °C using an ice bath.

-

Vilsmeier Reagent Formation: Add 1.1 equivalents of POCl₃ dropwise to the cooled DEF solution over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes. The solution should become viscous or form a solid precipitate.

-

Reaction: Dissolve 1.0 equivalent of indole in anhydrous DCM and add it dropwise to the Vilsmeier reagent slurry at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding it to a vigorously stirred mixture of crushed ice and saturated sodium acetate solution.

-

Isolation: Stir the mixture for 1 hour until hydrolysis is complete. The product typically precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude Indole-3-carboxaldehyde.

-

Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture if necessary.

DEF as a Specialized High-Temperature Solvent

The high boiling point and robust solvency of DEF make it an excellent medium for reactions requiring elevated temperatures or for dissolving challenging substrates like polymers and certain inorganic salts.[8]

Comparative Physical Properties

The choice of a polar aprotic solvent is critical for reaction success. The table below compares DEF to other common solvents in this class.

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dipole Moment (D) |

| N,N-Diethylformamide (DEF) | C₅H₁₁NO | 176-177 | 0.908 | ~3.8 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 3.86 |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 202 | 1.028 | 4.09 |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 3.96 |

Data compiled from various sources.[1][8][9]

Application in Materials Science: Synthesis of Metal-Organic Frameworks (MOFs)

DEF is frequently employed in the solvothermal synthesis of MOFs.[2][10] In this context, it serves multiple purposes:

-

Solvent: It effectively dissolves the metal salts and organic linkers used as precursors.[10]

-

Template/Modulator: The DEF molecule can coordinate to metal centers during framework assembly. Upon its removal via heating or vacuum, open metal sites are created, which are crucial for applications like gas storage and catalysis.[5]

-

Base: At high temperatures, DEF can slowly decompose to release diethylamine, which can act as a base to deprotonate the organic linkers, facilitating coordination to the metal ions.[5]

Advanced Reagent Roles in Heterocyclic Synthesis

Beyond formylation, DEF serves as a versatile building block for constructing complex heterocyclic scaffolds, which are core structures in many pharmaceuticals and agrochemicals.[11]

Synthesis of Quinazolinediones

A notable application is the condensation of DEF with aromatic o-aminonitriles in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) at high temperatures. This reaction provides a direct and efficient route to quinazoline-2,4(1H,3H)-diones, a privileged scaffold in medicinal chemistry.[1] In this transformation, the entire DEF molecule is incorporated into the final heterocyclic product.

Caption: A generalized workflow for organic synthesis involving DEF as a reagent.

Safety, Handling, and Disposal

As with all chemical reagents, the safe handling of N,N-Diethylformamide is paramount. While less hazardous than its counterpart DMF, proper precautions are mandatory.

-

Potential Hazards: DEF is a flammable liquid and vapor.[12] It is known to cause skin and eye irritation and may cause respiratory irritation upon inhalation.[12] Always consult the most current Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are required.

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., butyl rubber or Viton). Nitrile gloves may not provide adequate protection for prolonged contact.

-

Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

-

-

Handling: All operations involving DEF should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[13] Keep away from ignition sources and use spark-proof equipment.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[12]

-

Disposal: Dispose of DEF waste in a properly labeled container for halogen-free organic solvents, following all local and institutional regulations.

Conclusion

N,N-Diethylformamide is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its role extends far beyond that of a high-boiling solvent, serving as a key formylating agent in the Vilsmeier-Haack reaction and as a structural component in the synthesis of valuable heterocyclic compounds. Its unique properties also make it an enabling solvent in materials science for the production of MOFs. By understanding the underlying mechanisms and adhering to safe handling practices, researchers can effectively harness the reactivity of DEF to achieve their synthetic goals in pharmaceutical, agrochemical, and materials development.

References

- N,N-diethylformamide - Solubility of Things. (n.d.). Solubility of Things.

- Essential Safety and Handling Guide for N,N-Dimethylformamide (DMF). (n.d.). Benchchem.

- N,N-DIETHYLFORMAMIDE. (n.d.).

- Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF). (n.d.). Cloudfront.net.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Source not provided].

- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). (n.d.). [Source not provided].

- The Essential Role of N,N-Diethylformamide in Modern Chemical Synthesis. (n.d.). [Source not provided].

- Buy N,N-Diethylformamide from brenntag Indonesia suppliers | 617-84-5. (n.d.). Brenntag.

- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.

- SAFETY DATA SHEET - N,N-Diethylformamide. (2023). Fisher Scientific.

- Synthesis Using Vilsmeier Reagents. (n.d.).

- N,N-Diethylformamide | 617-84-5. (2025). ChemicalBook.

- Diethylformamide. (n.d.). Wikipedia.

- N,N-Diethylformamide 99 | 617-84-5. (n.d.). Sigma-Aldrich.

- N,N-Diethylformamide_Organic materials_Products. (n.d.).

- N,N-Diethylformamide. (n.d.). MySkinRecipes.

- Dimethylformamide. (n.d.). Wikipedia.

- Diethylformamide – Knowledge and References. (n.d.). Taylor & Francis.

Sources

- 1. N,N-Diethylformamide | 617-84-5 [chemicalbook.com]

- 2. Diethylformamide - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. nbinno.com [nbinno.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. N,N-Diethylformamide [myskinrecipes.com]

- 9. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 10. Buy N,N-Diethylformamide from brenntag Indonesia suppliers | 617-84-5 | Brenntag [brenntag.com]

- 11. N,N-Diethylformamide_Organic materials_Products_Shanghai Promaterial Industry Co., Ltd [promaterial.cn]

- 12. fishersci.dk [fishersci.dk]

- 13. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

The Formyl Group in N,N-Diethylformamide: A Nexus of Reactivity for Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

N,N-Diethylformamide (DEF), a seemingly simple dialkylamide, harbors a formyl group of nuanced reactivity that has rendered it an indispensable tool in the synthetic chemist's arsenal. Beyond its common application as a high-boiling point polar aprotic solvent, the formyl moiety in DEF serves as a versatile synthon, participating in a range of transformations critical to the construction of complex molecular architectures. This guide provides a comprehensive exploration of the formyl group's reactivity in DEF, delving into the mechanistic underpinnings of its participation in formylation reactions, its susceptibility to reduction, and its role as an electrophilic partner for organometallic reagents. By elucidating the causality behind experimental choices and presenting robust, self-validating protocols, this document aims to equip researchers with the practical insights necessary to effectively harness the synthetic potential of N,N-Diethylformamide.

The Electronic and Steric Landscape of the Formyl Group in N,N-Diethylformamide

The reactivity of the formyl group in N,N-Diethylformamide is a direct consequence of its electronic and steric environment. The resonance contribution from the nitrogen lone pair delocalizes electron density onto the carbonyl oxygen, thereby reducing the electrophilicity of the carbonyl carbon compared to that of an aldehyde or ketone. This resonance stabilization is a hallmark of amides and dictates their characteristic reactivity.

However, the formyl proton and the two ethyl groups on the nitrogen atom also impart distinct steric features that influence the approach of nucleophiles. The relatively small size of the formyl proton, compared to larger alkyl or aryl substituents, makes the carbonyl carbon more accessible for certain transformations.

Spectroscopic Characterization

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in the laboratory. The following table summarizes key data for N,N-Diethylformamide.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molar Mass | 101.15 g/mol | [1] |

| Boiling Point | 176-177 °C | [2] |

| Density | 0.908 g/mL at 25 °C | |

| ¹H NMR (CDCl₃) | δ ~1.1 (t, 6H), ~3.3 (q, 4H), ~8.0 (s, 1H) | |

| ¹³C NMR (CDCl₃) | δ ~13.0, ~14.1, ~40.0, ~41.7, ~162.5 | [3] |

| IR (neat) | ν ~2970, ~1670 (C=O stretch), ~1430, ~1090 cm⁻¹ |

The Vilsmeier-Haack Reaction: N,N-Diethylformamide as a Formylating Agent